2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid
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Overview
Description
2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a diazepane ring through an oxoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid typically involves multiple steps:
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Formation of the Diazepane Ring: : The diazepane ring can be synthesized through an intramolecular reductive amination process. This involves the reaction of an aminoketone precursor with an imine reductase enzyme, which catalyzes the formation of the diazepane ring with high enantioselectivity .
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Attachment of the Benzoic Acid Moiety: : The benzoic acid moiety is introduced through a nucleophilic substitution reaction. The diazepane intermediate reacts with a benzoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as imine reductases, can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the oxoethyl group can yield alcohol derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s diazepane ring is of particular interest in biological research due to its potential interactions with biological targets, such as enzymes and receptors. It can be used to study the structure-activity relationships of diazepane-containing molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The diazepane ring is a common motif in many pharmacologically active compounds, making this compound a valuable candidate for drug development.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its functional groups allow for further modification to tailor its properties for specific applications .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological activity. The benzoic acid moiety can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.
Suvorexant: A diazepane-containing compound used as a dual orexin receptor antagonist for the treatment of insomnia.
Uniqueness
2-[2-(4-Methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid is unique due to its combination of a diazepane ring with a benzoic acid moiety
Properties
IUPAC Name |
2-[2-(4-methylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(21,22)17-8-4-7-16(9-10-17)14(18)11-12-5-2-3-6-13(12)15(19)20/h2-3,5-6H,4,7-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELYTVJCFVUTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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